N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide, also known as BPA, is a chemical compound that has been synthesized for its potential use in scientific research. It is a pyrimidine derivative that has been modified with a benzyl ether and a fluoro-substituted phenoxy group. The compound has shown promise as a tool for investigating biological processes and as a potential therapeutic agent for certain diseases.
Wissenschaftliche Forschungsanwendungen
1. PET Imaging Studies
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide and its derivatives have been extensively studied for their applications in Positron Emission Tomography (PET) imaging. These compounds, particularly those with fluoroethoxy and fluoropropoxy substitutions, show high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). They have potential as imaging agents for PBR expression in neurodegenerative disorders due to their ability to parallel the known localization of PBRs in biodistribution studies in rats (Fookes et al., 2008). Another study on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilized similar compounds for in vivo imaging (Dollé et al., 2008).
2. Inhibitors in Cancer Treatment
These compounds have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important targets in cancer treatment. Compounds based on this structure demonstrated potent dual inhibitory activities against human TS and DHFR, making them candidates for anticancer agents (Gangjee et al., 2008). Furthermore, the design and synthesis of classical and nonclassical analogues as dual inhibitors indicate their potential as antitumor agents (Gangjee et al., 2009).
3. Aldose Reductase Inhibitors and Antioxidant Properties
These compounds, when bearing a phenol or catechol moiety, have been tested as aldose reductase (ALR2) inhibitors, exhibiting micromolar/submicromolar range activity. Their structure-activity relationships suggest that they could be effective in managing complications of diabetes due to their significant antioxidant properties (La Motta et al., 2007).
4. Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
These compounds have been studied for their role as dual inhibitors of PI3Kα and mTOR, key components in cancer cell growth and survival. Modifications of these compounds have led to variants with improved metabolic stability, indicating their potential in cancer therapy (Stec et al., 2011).
5. Ligand-Protein Interactions and Photovoltaic Efficiency
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide derivatives have been studied for their interactions with proteins like cyclooxygenase 1 (COX1), indicating their potential in drug development. Spectroscopic and quantum mechanical studies also suggest their utility in photovoltaic cells due to good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c20-15-6-8-16(9-7-15)25-12-18(24)23-17-10-19(22-13-21-17)26-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERRAIXKZFGDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.